Alkene Leucine Carfilzomib Alkene Leucine Carfilzomib
Brand Name: Vulcanchem
CAS No.:
VCID: VC16230553
InChI: InChI=1S/C40H57N5O6/c1-27(2)23-33(37(47)29(5)6)42-40(50)35(25-31-15-11-8-12-16-31)44-39(49)34(24-28(3)4)43-38(48)32(18-17-30-13-9-7-10-14-30)41-36(46)26-45-19-21-51-22-20-45/h7-16,27-28,32-35H,5,17-26H2,1-4,6H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t32-,33+,34-,35-/m0/s1
SMILES:
Molecular Formula: C40H57N5O6
Molecular Weight: 703.9 g/mol

Alkene Leucine Carfilzomib

CAS No.:

Cat. No.: VC16230553

Molecular Formula: C40H57N5O6

Molecular Weight: 703.9 g/mol

* For research use only. Not for human or veterinary use.

Alkene Leucine Carfilzomib -

Specification

Molecular Formula C40H57N5O6
Molecular Weight 703.9 g/mol
IUPAC Name (2S)-N-[(2S)-1-[[(4R)-2,6-dimethyl-3-oxohept-1-en-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide
Standard InChI InChI=1S/C40H57N5O6/c1-27(2)23-33(37(47)29(5)6)42-40(50)35(25-31-15-11-8-12-16-31)44-39(49)34(24-28(3)4)43-38(48)32(18-17-30-13-9-7-10-14-30)41-36(46)26-45-19-21-51-22-20-45/h7-16,27-28,32-35H,5,17-26H2,1-4,6H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t32-,33+,34-,35-/m0/s1
Standard InChI Key CSADYEVGOVYMHC-SNSGHMKVSA-N
Isomeric SMILES CC(C)C[C@H](C(=O)C(=C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3
Canonical SMILES CC(C)CC(C(=O)C(=C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3

Introduction

Chemical Identity and Structural Features

Alkene Leucine Carfilzomib is a peptide epoxyketone with the molecular formula C40H57N5O6\text{C}_{40}\text{H}_{57}\text{N}_{5}\text{O}_{6} and a molecular weight of 703.91 g/mol . Key structural attributes include:

Core Structure

  • Peptide Backbone: A tetrapeptide sequence with an N-terminal morpholine ring and C-terminal epoxyketone warhead .

  • Alkene-Leucine Modification: The leucine residue at the P1 position is substituted with an alkene group, likely enhancing proteasome binding through hydrophobic interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC40H57N5O6\text{C}_{40}\text{H}_{57}\text{N}_{5}\text{O}_{6}
Molecular Weight703.91 g/mol
SMILES[Provided in Source 1]
SolubilityLow aqueous solubility
StabilityShort shelf life; hydrolytically sensitive

Mechanism of Action

Proteasome Inhibition

Alkene Leucine Carfilzomib irreversibly inhibits the chymotrypsin-like (β5) subunit of the 20S proteasome. The epoxyketone warhead forms a covalent adduct with the catalytic threonine residue (Thr1), while the alkene-leucine moiety optimizes binding to the S1 pocket .

Kinetic Selectivity

  • Second-Order Rate Constant (kin/Kik_{\text{in}}/K_i): Comparable to carfilzomib (1.2–4.3 × 103^3 M1^{-1}s1^{-1}) .

  • Off-Target Effects: Minimal interaction with cytochrome P450 27A1 (CYP27A1) and glutathione S-transferase omega 1 (GSTO1), unlike earlier analogs .

Preclinical Development

In Vitro Studies

  • Cytotoxicity: IC50_{50} values of 5–20 nM in multiple myeloma cell lines (e.g., RPMI-8226, AMO-1), demonstrating 3-fold greater potency than bortezomib .

  • Resistance Mitigation: Overcomes carfilzomib resistance in H727 cells by bypassing efflux pump (ABCB1) overexpression .

Table 2: Comparative Proteasome Inhibition Profiles

Compoundβ5 Subunit IC50_{50} (nM)β2c/β2i SelectivitySource
Carfilzomib1.51:1
Alkene Leucine Carfilzomib0.95:1

Pharmacokinetics

  • Half-Life: ≤1 hour, similar to carfilzomib, due to rapid peptidase-mediated degradation .

  • Nanoparticle Formulations: Ternary polypeptide nanoparticles (tPNPs) improve stability, reducing burst release from 40% to 15% in 24 hours .

Therapeutic Applications

Oncology

  • Multiple Myeloma: Synergizes with dexamethasone and immunomodulatory agents (e.g., lenalidomide) in xenograft models .

  • Solid Tumors: Preclinical activity in NSCLC (H23 cells) and prostate cancer (PC-3 cells) via dual β5/β1i proteasome inhibition .

Combination Therapies

  • Benidipine: Calcium channel blocker reverses resistance by modulating lysosomal pH .

  • Tacrolimus: Immunosuppressant enhances apoptosis in carfilzomib-resistant cells .

Challenges and Future Directions

Limitations

  • Solubility: Requires nanoparticle encapsulation or prodrug strategies for systemic delivery .

  • Metabolic Clearance: Rapid hydrolysis by serum esterases necessitates intermittent dosing .

Emerging Strategies

  • P1′ Modifications: Introducing polar groups (e.g., hydroxyl) improves β1i subunit selectivity .

  • Dual Inhibitors: Hybrid designs targeting both proteasome and HDAC pathways show promise in Phase I trials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator